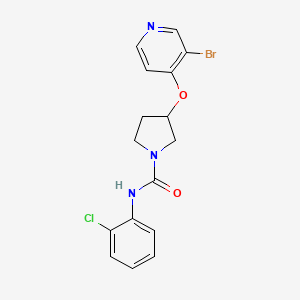![molecular formula C13H14ClN3O2 B2925261 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide CAS No. 1389827-40-0](/img/structure/B2925261.png)
2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide, also known as BMS-986177, is a small molecule drug that has attracted significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of selective androgen receptor modulators (SARMs), which are synthetic compounds that selectively target androgen receptors in the body. In
Wirkmechanismus
2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide works by selectively binding to androgen receptors in the body, which are responsible for regulating the development and maintenance of male characteristics. By selectively targeting these receptors, 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide is able to produce its therapeutic effects without the unwanted side effects associated with traditional androgen therapy.
Biochemical and Physiological Effects:
2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased muscle mass and strength, improved bone density, increased libido, and improved insulin sensitivity. Additionally, the compound has been shown to have a positive effect on lipid metabolism, reducing levels of LDL cholesterol and triglycerides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide for lab experiments is its selectivity for androgen receptors, which allows for targeted effects without the unwanted side effects associated with traditional androgen therapy. However, one limitation of the compound is its relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide. These include further studies on its safety and efficacy in humans, as well as investigations into its potential therapeutic applications in a variety of medical conditions. Additionally, there is potential for the development of new SARMs based on the structure of 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide, which may have improved selectivity and efficacy. Overall, 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide represents a promising new compound with a wide range of potential applications in the field of medicine.
Synthesemethoden
The synthesis of 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide involves a multistep process that starts with the reaction of 2-chloro-3-pyridinol with 1-cyanocyclopentane carboxylic acid to form the corresponding ester. The ester is then hydrolyzed to give the carboxylic acid, which is subsequently coupled with N,N-dimethylacetamide to form the final product, 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including muscle wasting, osteoporosis, and hypogonadism. In preclinical studies, the compound has shown promising results in increasing muscle mass and strength, improving bone density, and increasing libido. Additionally, 2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Eigenschaften
IUPAC Name |
2-(2-chloropyridin-3-yl)oxy-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-12-10(4-3-7-16-12)19-8-11(18)17-13(9-15)5-1-2-6-13/h3-4,7H,1-2,5-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSXGMUECXYTKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

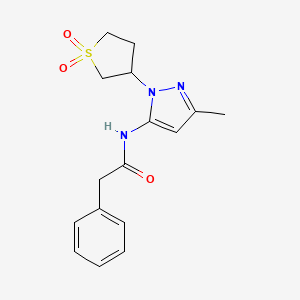

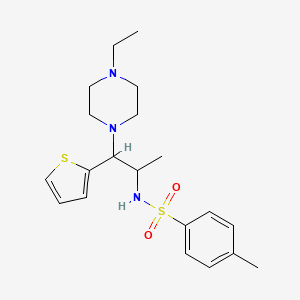
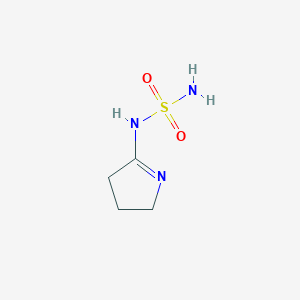
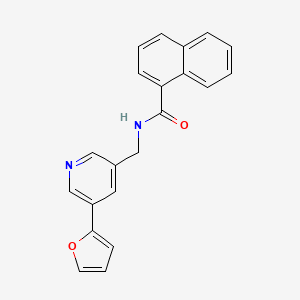
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2925189.png)

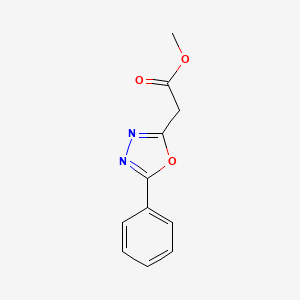
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2925193.png)


